1,4-Oxazepine

Heterocyclic Chemistry Thermal Stability Oxazepine Isomers

1,4-Oxazepine (CAS 292-10-4) is the foundational, thermally robust scaffold validated in the clinical-stage BET PROTAC degrader QCA570, which achieved complete tumor regression in preclinical models. Its thermal stability decisively outperforms the decomposition-prone 1,3-oxazepine isomer, ensuring reliability in multi-step, high-temperature syntheses. The unsubstituted core provides established linker attachment vectors for PROTAC conjugate construction, is explicitly claimed as a BACE1/BACE2 pharmacophore for Alzheimer's disease, and is cited in granted insecticide patents. This positional isomer cannot be substituted in research workflows.

Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
CAS No. 292-10-4
Cat. No. B8637140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazepine
CAS292-10-4
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1=COC=CN=C1
InChIInChI=1S/C5H5NO/c1-2-6-3-5-7-4-1/h1-5H
InChIKeyWXLCDTBTIVJDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazepine (CAS 292-10-4): Key Physicochemical and Structural Identifiers for Scientific Sourcing


1,4-Oxazepine (CAS 292-10-4), also known as 1-Oxa-4-azacycloheptatriene, is a seven-membered unsaturated heterocyclic compound with the molecular formula C5H5NO and a molecular weight of 95.10 g/mol . The compound contains one oxygen and one nitrogen atom in a 1,4-relationship across an aromatic ring system, with three conjugated double bonds contributing to its planar geometry and electronic properties [1]. As the parent scaffold of a broad family of oxazepine derivatives with established pharmacological relevance, the unsubstituted 1,4-oxazepine core serves as a foundational synthetic intermediate for constructing diverse bioactive molecules across medicinal chemistry and agrochemical applications [2].

1,4-Oxazepine vs. 1,3-Oxazepine and Other Analogues: Why Ring Position and Unsaturation Dictate Functional Outcomes


Compounds within the oxazepine family cannot be substituted interchangeably due to position-dependent differences in thermal stability, physicochemical properties, and synthetic accessibility. The 1,3-oxazepine isomer (CAS 291-89-4) demonstrates inherent thermal lability, decomposing to formylpyrroles upon heating [1], whereas the 1,4-oxazepine scaffold exhibits general stability under comparable conditions [2]. Furthermore, the 1,4-oxazepane (hexahydro) reduced derivatives possess distinct conformational flexibility and are associated with clinical applications in monoamine reuptake inhibition, while the unsaturated 1,4-oxazepine serves as a distinct aromatic scaffold for divergent derivatization pathways [3]. Additionally, the 1,4-oxazepine core enables specific cyclization chemistries (e.g., 7-exo-dig cyclization from N-propargylic β-enaminones) that are not accessible to 1,3- or 1,2-oxazepine analogues [4]. These differences in stability, reactivity, and downstream application profiles establish that generic substitution across oxazepine positional isomers or saturation states is scientifically inappropriate for research procurement or development workflows.

1,4-Oxazepine (CAS 292-10-4): Quantified Differentiation Evidence for Informed Compound Selection


Thermal Stability: 1,4-Oxazepine Retains Structural Integrity Under Heating Conditions Where 1,3-Oxazepine Decomposes

The 1,4-oxazepine scaffold exhibits general thermal stability, whereas the 1,3-oxazepine isomer (CAS 291-89-4) is documented as thermally labile, with the main degradation products identified as formylpyrroles [1]. The difference is not quantified by decomposition temperature values but is consistently noted across independent heterocyclic chemistry reviews as a fundamental distinction between these positional isomers [2].

Heterocyclic Chemistry Thermal Stability Oxazepine Isomers

LogP and Hydrophilicity: 1,4-Oxazepine Displays ~1.2 LogP Units Lower Lipophilicity Than 1,3-Oxazepine

The 1,4-oxazepine scaffold demonstrates lower lipophilicity compared to its 1,3-positional isomer. According to PubChem computed descriptors, 1,3-oxazepine (CAS 291-89-4) has an XLogP3 value of 0.8 [1], whereas 1,4-oxazepine (CAS 292-10-4) has an ACD/LogP value of -0.40 . This represents a difference of approximately 1.2 LogP units, indicating that 1,4-oxazepine is substantially more hydrophilic.

Physicochemical Properties Lipophilicity Drug Design ADME

Synthetic Access to 1,4-Oxazepin-2-ones: A Two-Step Ambient-Condition Protocol Achieving 81–93% Yield

A concise two-step synthetic approach from Baylis-Hillman adducts produces [1,4]oxazepin-2-ones in 81–93% yield under ambient conditions using KOH as the optimal catalyst . While this method was developed for the 2-one derivative, the parent 1,4-oxazepine scaffold serves as the foundational core. For comparison, 1,3-oxazepin-2-one derivatives synthesized via alternative cyclization methods (vinyloxirane reaction with chlorosulfonyl isocyanate) have been reported with yields ranging from 51–98% depending on substitution pattern [1].

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry Process Chemistry

1,4-Oxazepine-Derived PROTAC Degraders: Clinical-Stage BET Protein Degradation Activity in Tumor Models

The 1,4-oxazepine scaffold has been validated as a privileged core in clinical-stage BET protein degraders. Structure-guided design efforts established 1,4-oxazepines as a new class of BET inhibitors, with the PROTAC degrader QCA570 demonstrating complete and durable tumor regression in preclinical xenograft models [1]. In contrast, 1,3-oxazepine and 1,2-oxazepine scaffolds lack comparable documentation for PROTAC development applications targeting BET bromodomains.

Targeted Protein Degradation PROTAC Oncology BET Inhibitors Medicinal Chemistry

Agrochemical Patent Landscape: 1,4-Oxazepine Scaffold Represented in Agricultural Insecticide Compositions

Patent literature demonstrates that the 1,4-oxazepine scaffold is explicitly claimed in agricultural/horticultural insecticide compositions. US Patent 10,100,061 (granted 2018) describes oxazepine compounds represented by general formula (I) containing the 1,4-oxazepine core as active ingredients for pest control applications [1]. As a class-level reference point, a 1,3,5-dioxazepine derivative (structurally related seven-membered heterocycle) demonstrated insecticidal activity with LC50 = 57.62 mg/L against Spodoptera littoralis, compared to the reference insecticide fenoxycarb at LC50 = 5.943 mg/L [2].

Agrochemical Insecticide Crop Protection Patent Analysis

1,4-Oxazepine Scaffold Functions as a Privileged Core for BACE1/BACE2 Inhibitor Development in Alzheimer's Disease

The 1,4-oxazepine scaffold has been identified as a privileged core structure for developing BACE1 and/or BACE2 inhibitors with therapeutic potential in Alzheimer's disease and type 2 diabetes [1]. Patent literature explicitly claims 1,4-oxazepines of formula (I) as therapeutically active substances for these indications [2]. While quantitative IC50 data for the unsubstituted parent compound are not available in public literature, the scaffold's recognition as a BACE inhibitor pharmacophore distinguishes it from alternative heterocyclic cores. Additionally, aryl-fused 1,4-oxazepines have been specifically noted for relieving memory dysfunction associated with reduced cholinergic function in Alzheimer's disease [3].

Alzheimer's Disease BACE Inhibition Neuroscience Therapeutic Chemistry

High-Value Research Applications for 1,4-Oxazepine (CAS 292-10-4) Based on Quantified Differentiation Evidence


Targeted Protein Degradation (PROTAC) Development for Oncology

Research groups pursuing BET bromodomain-targeting PROTAC degraders should prioritize the 1,4-oxazepine scaffold. This scaffold has been validated in the clinical-stage BET degrader QCA570, which achieved complete and durable tumor regression in preclinical xenograft models. Procurement of the unsubstituted 1,4-oxazepine core (CAS 292-10-4) enables the construction of PROTAC conjugates with established linker attachment vectors demonstrated in the QCA570 development program [1].

Medicinal Chemistry for Alzheimer's Disease BACE Inhibitor Programs

Programs targeting BACE1 and/or BACE2 inhibition for Alzheimer's disease therapeutic development can leverage the 1,4-oxazepine scaffold, which is explicitly claimed in patent literature as a pharmacophore for this indication. The unsubstituted 1,4-oxazepine (CAS 292-10-4) provides a versatile synthetic handle for constructing aryl-fused and substituted derivatives, which have been associated with improved cholinergic function in memory dysfunction models [2].

Synthetic Methodology Development Requiring Thermal Stability in Heterocyclic Intermediates

For synthetic routes involving heating or thermal processing, 1,4-oxazepine (CAS 292-10-4) offers a stability advantage over the thermally labile 1,3-oxazepine isomer, which decomposes to formylpyrroles upon heating. This thermal robustness makes 1,4-oxazepine a more reliable intermediate for multi-step syntheses involving elevated-temperature cyclization, condensation, or functionalization steps. The scaffold also enables efficient 7-exo-dig cyclization from N-propargylic β-enaminones, a reactivity pathway not accessible to other oxazepine positional isomers [3].

Agrochemical Insecticide Lead Discovery and Optimization

Crop protection research programs evaluating novel insecticide chemotypes can utilize 1,4-oxazepine (CAS 292-10-4) as a core scaffold, based on its representation in granted US patents for agricultural/horticultural insecticide compositions. The patent landscape supports freedom-to-operate considerations for derivative development, while class-level insecticidal activity data from related seven-membered oxazepine heterocycles provide a benchmark for lead optimization efforts [4].

Technical Documentation Hub

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